Cas no 518990-32-4 (4-Fluoro-3-iodo-1H-indazole)

4-Fluoro-3-iodo-1H-indazole is a halogenated indazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both fluorine and iodine substituents, offering unique reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of complex heterocyclic compounds. The presence of fluorine enhances metabolic stability and bioavailability, while the iodine atom serves as a versatile handle for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors and other biologically active molecules. High purity and well-defined synthetic pathways ensure reproducibility in research applications. Suitable for use in small-molecule drug discovery and as a building block in organic synthesis.
4-Fluoro-3-iodo-1H-indazole structure
4-Fluoro-3-iodo-1H-indazole structure
商品名:4-Fluoro-3-iodo-1H-indazole
CAS番号:518990-32-4
MF:C7H4FIN2
メガワット:262.0229
MDL:MFCD07781590
CID:68375
PubChem ID:22478088

4-Fluoro-3-iodo-1H-indazole 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-3-iodo-1H-indazole
    • 4-Fluoro-3-iodo (1H)indazole
    • 4-fluoro-3-iodo-2H-indazole
    • 4-Fluoro-3-iodoindazole
    • 1H-Indazole,4-fluoro-3-iodo-
    • PYFIFZHAAHFPEC-UHFFFAOYSA-N
    • 4-fluoranyl-3-iodanyl-2H-indazole
    • PC8397
    • RP06349
    • WT82124
    • FCH1324141
    • AB42698
    • 1H-INDAZOLE, 4-FLUORO-3-IODO-
    • J-515369
    • SCHEMBL5952759
    • MFCD07781590
    • CS-W008907
    • SY040581
    • A828835
    • AKOS015854313
    • GS-3078
    • 518990-32-4
    • AM20040614
    • FT-0718423
    • DTXSID90625983
    • EN300-1137649
    • DB-071442
    • MDL: MFCD07781590
    • インチ: 1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
    • InChIKey: PYFIFZHAAHFPEC-UHFFFAOYSA-N
    • ほほえんだ: IC1=C2C(=C([H])C([H])=C([H])C2=NN1[H])F

計算された属性

  • せいみつぶんしりょう: 261.94000
  • どういたいしつりょう: 261.94
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 密度みつど: 2.159
  • ゆうかいてん: 180-190°C
  • ふってん: 361.4°C at 760 mmHg
  • フラッシュポイント: 361.415 °C at 760 mmHg
  • 屈折率: 1.751
  • PSA: 28.68000
  • LogP: 2.30660

4-Fluoro-3-iodo-1H-indazole セキュリティ情報

4-Fluoro-3-iodo-1H-indazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Fluoro-3-iodo-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D211374-5g
4-Fluoro-3-iodo-1H-indazole
518990-32-4 95%
5g
$940 2024-05-24
eNovation Chemicals LLC
D211374-25g
4-Fluoro-3-iodo-1H-indazole
518990-32-4 95%
25g
$2180 2024-05-24
eNovation Chemicals LLC
Y1105566-5g
4-fluoro-3-iodo-1H-indazole
518990-32-4 95%
5g
$500 2024-07-23
eNovation Chemicals LLC
D211374-50g
4-Fluoro-3-iodo-1H-indazole
518990-32-4 95%
50g
$3780 2024-05-24
Chemenu
CM102026-1g
4-fluoro-3-iodo-1H-indazole
518990-32-4 97%
1g
$131 2021-08-06
Chemenu
CM102026-25g
4-fluoro-3-iodo-1H-indazole
518990-32-4 97%
25g
$1388 2021-08-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0644-1g
4-Fluoro-3-iodo-1H-indazole
518990-32-4 97%
1g
¥3375.21 2025-01-20
eNovation Chemicals LLC
D488303-5g
4-FLUORO-3-IODO-1H-INDAZOLE
518990-32-4 97%
5g
$950 2024-06-05
Chemenu
CM102026-1g
4-fluoro-3-iodo-1H-indazole
518990-32-4 97%
1g
$*** 2023-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BQ593-200mg
4-Fluoro-3-iodo-1H-indazole
518990-32-4 97%
200mg
128.0CNY 2021-08-05

4-Fluoro-3-iodo-1H-indazole 合成方法

4-Fluoro-3-iodo-1H-indazole 関連文献

4-Fluoro-3-iodo-1H-indazoleに関する追加情報

Introduction to 4-Fluoro-3-iodo-1H-indazole (CAS No. 518990-32-4)

4-Fluoro-3-iodo-1H-indazole, with the CAS number 518990-32-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of both a fluorine and an iodine substituent on the indazole ring system imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 4-Fluoro-3-iodo-1H-indazole consists of a five-membered indazole ring with a fluorine atom at the 4-position and an iodine atom at the 3-position. These substituents play crucial roles in modulating the compound's reactivity and biological activity. The fluorine atom, being highly electronegative, can influence the electronic properties of the molecule, while the iodine atom, being a bulky and polarizable group, can affect steric interactions and solubility characteristics.

In recent years, 4-Fluoro-3-iodo-1H-indazole has been extensively studied for its potential as a building block in the development of novel drugs. One notable application is in the synthesis of inhibitors for various enzymes and receptors. For instance, research has shown that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key targets in cancer therapy. The ability to fine-tune the substituents on the indazole ring allows for the optimization of these inhibitors to achieve high selectivity and potency.

Beyond its use in enzyme inhibition, 4-Fluoro-3-iodo-1H-indazole has also been explored for its potential in imaging applications. The iodine substituent makes it suitable for radiolabeling with isotopes such as iodine-123 or iodine-125, which are commonly used in nuclear medicine for diagnostic imaging. This property opens up opportunities for developing new radiotracers that can be used to visualize specific biological processes or disease states.

The synthesis of 4-Fluoro-3-iodo-1H-indazole typically involves multistep reactions starting from readily available starting materials. One common approach is to first form the indazole core through a cyclization reaction, followed by selective substitution with fluorine and iodine atoms. Advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for large-scale research and development.

In addition to its synthetic utility, 4-Fluoro-3-iodo-1H-indazole has been evaluated for its pharmacological properties. Preclinical studies have demonstrated that this compound exhibits good solubility and stability, which are essential characteristics for drug candidates. Furthermore, it has shown promising activity in various biological assays, including cell-based assays and animal models of disease.

The safety profile of 4-Fluoro-3-iodo-1H-indazole is another important consideration. Toxicological studies have indicated that this compound is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in clinical settings.

In conclusion, 4-Fluoro-3-iodo-1H-indazole (CAS No. 518990-32-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an attractive candidate for developing novel drugs and imaging agents. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing our understanding and treatment of various diseases.

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